molecular formula C15H14ClNOS B1527865 2-chloro-1-{4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one CAS No. 1311313-65-1

2-chloro-1-{4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one

Cat. No. B1527865
CAS RN: 1311313-65-1
M. Wt: 291.8 g/mol
InChI Key: ZHVMATQYQXBYRA-UHFFFAOYSA-N
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Description

“2-chloro-1-{4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one” is a chemical compound with a molecular weight of 297.83 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 5-(chloroacetyl)-4-(2-thienyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine . The InChI code is 1S/C13H12ClNOS2/c14-8-12(16)15-5-3-10-9(4-7-18-10)13(15)11-2-1-6-17-11/h1-2,4,6-7,13H,3,5,8H2 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Anti-Inflammatory Properties

Thiophene derivatives, including “2-chloro-1-{4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one”, have been reported to possess anti-inflammatory properties . They can be used to develop drugs for treating conditions caused by inflammation.

Anti-Psychotic Applications

These compounds have also been found to have anti-psychotic effects . This makes them potential candidates for the development of new drugs for treating various psychiatric disorders.

Anti-Arrhythmic Effects

Thiophene derivatives have been reported to exhibit anti-arrhythmic properties . They could be used in the development of drugs for treating heart rhythm disorders.

Anti-Anxiety Applications

These compounds have shown potential in the treatment of anxiety disorders due to their anti-anxiety effects .

Anti-Fungal Properties

Thiophene derivatives have been found to possess anti-fungal properties . They can be used in the development of new anti-fungal drugs.

Antioxidant Properties

These compounds have been reported to exhibit antioxidant properties . This makes them potential candidates for the development of drugs for conditions caused by oxidative stress.

Anti-Mitotic Applications

Thiophene derivatives have shown anti-mitotic effects . They could be used in the development of drugs for treating cancer and other diseases involving abnormal cell division.

Anti-Microbial Properties

These compounds have been found to possess anti-microbial properties . They can be used in the development of new anti-microbial drugs.

Mechanism of Action

The compound also contains a phenyl group , which is a common structural component in many pharmaceutical drugs. Phenyl groups can enhance lipophilicity, which can improve a drug’s ability to cross cell membranes and increase its bioavailability .

The compound’s pharmacokinetics would depend on various factors, including its chemical structure, formulation, route of administration, and individual patient characteristics. Generally, pharmacokinetic studies look at how the body absorbs, distributes, metabolizes, and excretes a drug .

The compound’s action could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, solubility, and interaction with its targets .

properties

IUPAC Name

2-chloro-1-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNOS/c16-10-14(18)17-8-6-13-12(7-9-19-13)15(17)11-4-2-1-3-5-11/h1-5,7,9,15H,6,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVMATQYQXBYRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=C1SC=C2)C3=CC=CC=C3)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1-{4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-chloro-1-{4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one
Reactant of Route 3
2-chloro-1-{4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one
Reactant of Route 4
2-chloro-1-{4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one
Reactant of Route 5
2-chloro-1-{4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one
Reactant of Route 6
2-chloro-1-{4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one

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